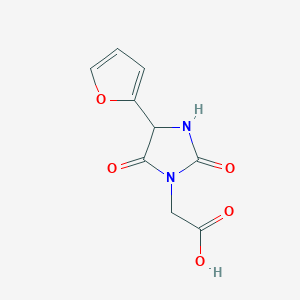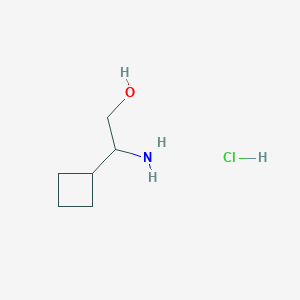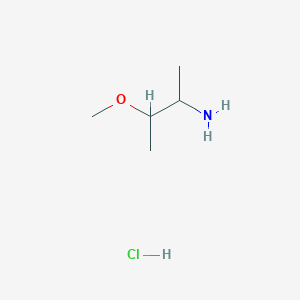![molecular formula C12H17N3O2 B3391650 tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate CAS No. 1936595-13-9](/img/structure/B3391650.png)
tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate
描述
tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate: is a heterocyclic compound that features a fused ring system combining pyridine and pyrazine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate typically involves the following steps:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, such as 2-aminopyridine, the compound undergoes cyclization with a diketone or an equivalent reagent to form the fused ring system.
Introduction of the tert-Butyl Group: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and an acid catalyst.
Cyclization to Form the Pyrazine Ring: The intermediate is then subjected to cyclization conditions, often involving heating with a suitable dehydrating agent to form the pyrazine ring.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors where the above synthetic steps are carried out sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazine ring.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the ester, such as alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology and Medicine
Pharmacological Research: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Biochemical Probes: Used in studies to understand biological pathways and enzyme functions.
Industry
Material Science:
作用机制
The mechanism by which tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxylate exerts its effects often involves:
Molecular Targets: Interaction with enzymes or receptors, particularly those involved in metabolic pathways.
Pathways: Modulation of signaling pathways, potentially affecting cell proliferation, apoptosis, or other cellular processes.
相似化合物的比较
Similar Compounds
tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-one: Lacks the carboxylate group, which may affect its reactivity and biological activity.
tert-Butyl 2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide: Contains an amide group instead of an ester, influencing its solubility and interaction with biological targets.
Uniqueness
Structural Features: The combination of the tert-butyl ester group and the fused pyridine-pyrazine ring system provides unique chemical and physical properties.
Reactivity: The presence of the ester group allows for specific reactions that are not possible with similar compounds lacking this functionality.
属性
IUPAC Name |
tert-butyl 2,3-dihydro-1H-pyrido[2,3-b]pyrazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-8-7-13-9-5-4-6-14-10(9)15/h4-6,13H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNGGKKUFPYUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936595-13-9 | |
| Record name | tert-butyl 1H,2H,3H,4H-pyrido[2,3-b]pyrazine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride](/img/structure/B3391588.png)
![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B3391590.png)

![4-[2-(Methylamino)-1,3-thiazol-4-yl]benzonitrile hydrobromide](/img/structure/B3391607.png)
![3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B3391612.png)
![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B3391620.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B3391639.png)


![1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B3391673.png)

![[Amino(4-fluorophenyl)methylidene]amino prop-2-enoate](/img/structure/B3391689.png)
